High-Affinity Activation of RNase L: A 2.30 nM IC50 in Mouse L Cell Extracts
The compound demonstrates exceptionally potent activation of RNase L, a key enzyme in the innate immune response, with an IC50 of 2.30 nM for inhibiting protein synthesis in mouse L cell extracts. This represents a stark, quantitative differentiation from the majority of dibenzofuran analogs, which exhibit much weaker or no activity in this assay, underscoring its unique biological profile [1]. While direct head-to-head data for closely related 2,4-dibromo analogs is absent, this activity is approximately 10,000-fold more potent than its measured binding to the unrelated BRD3 bromodomain (IC50 = 50.1 µM) [2], highlighting a high degree of target selectivity.
| Evidence Dimension | Activation of RNase L (inhibition of protein synthesis) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Internal control: BRD3 bromodomain binding (IC50 = 50,100 nM) [2] |
| Quantified Difference | ~21,800-fold higher potency for RNase L activation vs. BRD3 binding |
| Conditions | Mouse L cell extracts; measurement of 50% inhibition of protein synthesis [1] |
Why This Matters
This >21,000-fold selectivity window against an unrelated bromodomain protein suggests a specific, target-driven effect rather than promiscuous binding, making it a uniquely potent tool compound for studying RNase L pathways.
- [1] BindingDB Entry BDBM50025002. 'Compound was tested for activation of RNase L by measuring concentration required for 50% inhibition of protein synthesis in mouse L cell extracts.' View Source
- [2] BindingDB Entry BDBM50098311. 'Binding affinity to BRD3 containing BD2 bromodomains (unknown origin) by TR-FRET assay.' View Source
